Regioisomeric Differentiation: Computed LogP and PSA of 1,3- vs. 3,1-Benzoxazepine-2-carbonitrile Determine Drug-Likeness Suitability
1,3-Benzoxazepine-2-carbonitrile (CAS 16393-03-6) exhibits a predicted LogP of 1.41 and a topological polar surface area (PSA) of 45.38 Ų . By contrast, the 3,1-regioisomer (CAS 18457-80-2) has a predicted LogP of 1.34 and a PSA of 44.12 Ų . The ~0.07 LogP unit difference corresponds to a modest but measurable difference in lipophilicity, while the 1.26 Ų PSA difference reflects divergent oxygen/nitrogen placement affecting hydrogen-bond acceptor capacity. For oral drug design programs governed by Lipinski's Rule of Five (PSA < 140 Ų, LogP < 5), both isomers lie within acceptable ranges, but the 1,3-isomer's slightly higher LogP may favor membrane permeability in central nervous system (CNS) applications, whereas the 3,1-isomer's lower LogP may reduce metabolic clearance.
| Evidence Dimension | Predicted LogP and PSA (in silico drug-likeness parameters) |
|---|---|
| Target Compound Data | LogP = 1.41; PSA = 45.38 Ų |
| Comparator Or Baseline | 3,1-Benzoxazepine-2-carbonitrile (CAS 18457-80-2): LogP = 1.34; PSA = 44.12 Ų |
| Quantified Difference | ΔLogP = +0.07; ΔPSA = +1.26 Ų |
| Conditions | Predicted values from LookChem/ACD/Labs algorithm; no experimental LogD7.4 data available |
Why This Matters
Procurement decisions for CNS-targeted libraries should consider the 1,3-isomer's modestly higher predicted LogP, which may translate into improved blood-brain barrier permeability relative to the 3,1-isomer, though experimental confirmation is lacking.
